molecular formula C27H30O12 B601063 Tetrahydrocurcumin monoglucuronide CAS No. 227466-74-2

Tetrahydrocurcumin monoglucuronide

Cat. No.: B601063
CAS No.: 227466-74-2
M. Wt: 546.52
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Description

Tetrahydrocurcumin monoglucuronide, also known as Tetrahydrocurcumin .beta.-O-glucuronide, is a compound with the molecular formula C27H32O12 . It is a derivative of curcumin, a natural compound found in turmeric, and has been studied for its potential therapeutic properties.

Preparation Methods

The preparation of Tetrahydrocurcumin .beta.-O-glucuronide involves the glucuronidation of tetrahydrocurcumin. This process typically requires the use of glucuronosyltransferase enzymes, which facilitate the transfer of glucuronic acid to tetrahydrocurcumin. Industrial production methods may involve the use of microbial or enzymatic systems to achieve this transformation efficiently .

Chemical Reactions Analysis

Tetrahydrocurcumin .beta.-O-glucuronide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Tetrahydrocurcumin beta

    Chemistry: It is used as a model compound to study glucuronidation reactions and their mechanisms.

    Biology: It has been investigated for its antioxidant and anti-inflammatory properties.

    Medicine: Research has explored its potential therapeutic effects in conditions such as cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: It is used in the development of nutraceuticals and functional foods.

Mechanism of Action

The mechanism of action of Tetrahydrocurcumin .beta.-O-glucuronide involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant properties, neutralizing free radicals and reducing oxidative stress. Additionally, it modulates inflammatory pathways by inhibiting the activity of pro-inflammatory enzymes and cytokines .

Comparison with Similar Compounds

Tetrahydrocurcumin .beta.-O-glucuronide can be compared with other curcumin derivatives, such as:

    Curcumin: The parent compound, known for its potent anti-inflammatory and antioxidant properties.

    Tetrahydrocurcumin: A reduced form of curcumin with enhanced bioavailability and stability.

    Curcumin glucuronide: Another glucuronidated derivative with similar properties but different pharmacokinetics.

Tetrahydrocurcumin .beta.-O-glucuronide is unique due to its specific glucuronidation, which may influence its bioavailability, stability, and therapeutic effects .

Biological Activity

Tetrahydrocurcumin monoglucuronide (THC-MG) is a metabolite derived from tetrahydrocurcumin (THC), which itself is a reduced form of curcumin, a polyphenolic compound known for its diverse biological activities. This article explores the biological activity of THC-MG, focusing on its anti-inflammatory, antioxidant, and anticancer properties, as well as its pharmacokinetics and safety profile.

1. Overview of Tetrahydrocurcumin and Its Metabolites

Tetrahydrocurcumin is recognized for its enhanced bioavailability compared to curcumin. It undergoes phase I metabolism in the liver, where it is converted into various metabolites, including THC-MG. Studies indicate that THC-MG retains many of the biological activities associated with its parent compound, making it a significant focus for therapeutic applications.

2.1 Anti-Inflammatory Effects

THC and its derivatives have demonstrated potent anti-inflammatory properties. Research shows that THC can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS) . The structure-activity relationship indicates that modifications to tetrahydrocurcumin can enhance these anti-inflammatory effects:

CompoundIC50 (μM) for TNF-αIC50 (μM) for IL-6IC50 (μM) for PGE2
THC0.18 ± 0.180.17 ± 0.20Not applicable
Compound 11Not applicable0.17 ± 0.21Not applicable
Compound 12Not applicableNot applicable0.72 ± 0.38
Compound 133.21 ± 4.521.83 ± 2.55Not applicable

These findings suggest that THC-MG may play a role in modulating inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

2.2 Antioxidant Activity

THC exhibits significant antioxidant properties, effectively scavenging free radicals and reducing oxidative stress . It enhances the activity of antioxidant enzymes such as superoxide dismutase and catalase, contributing to its cytoprotective effects against oxidative damage . The antioxidant mechanism involves the cleavage of the C-C bond at the active methylene carbon during oxidation, leading to the formation of o-methoxy phenol products that also act as antioxidants.

3. Anticancer Potential

Emerging evidence suggests that THC and its derivatives may possess anticancer properties. Studies indicate that tetrahydrocurcumin can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The mechanisms include modulation of signaling pathways involved in cell survival and proliferation, such as NF-kB and MAPK pathways.

4. Pharmacokinetics

THC-MG demonstrates improved pharmacokinetic profiles compared to curcumin, with higher plasma levels observed after oral administration . Studies have shown that tetrahydrocurcumin is more efficiently absorbed and metabolized, leading to greater systemic availability of its conjugates, including THC-MG.

5. Safety Profile

Tetrahydrocurcumin has been shown to have low toxicity in various animal studies. In acute toxicity studies, doses up to 10,000 mg/kg did not result in adverse effects . Long-term studies also indicate no significant reproductive or developmental toxicity at doses up to 400 mg/kg .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(Z)-3-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-5-oxohept-3-enyl]-2-methoxyphenoxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32O12/c1-36-20-11-14(5-9-18(20)30)3-7-16(28)13-17(29)8-4-15-6-10-19(21(12-15)37-2)38-27-24(33)22(31)23(32)25(39-27)26(34)35/h5-6,9-13,22-25,27,29-33H,3-4,7-8H2,1-2H3,(H,34,35)/b17-13-/t22-,23-,24+,25-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENYBFGBLPXEGE-WMFRBCPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCC(=O)C=C(CCC2=CC(=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)CCC(=O)/C=C(/CCC2=CC(=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)OC)\O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227466-74-2
Record name Tetrahydrocurcumin beta-O-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0227466742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TETRAHYDROCURCUMIN .BETA.-O-GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FA26VP94XR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrahydrocurcumin monoglucuronide
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Tetrahydrocurcumin monoglucuronide
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Tetrahydrocurcumin monoglucuronide
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Tetrahydrocurcumin monoglucuronide
Reactant of Route 5
Tetrahydrocurcumin monoglucuronide
Reactant of Route 6
Tetrahydrocurcumin monoglucuronide

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